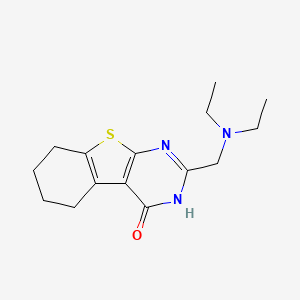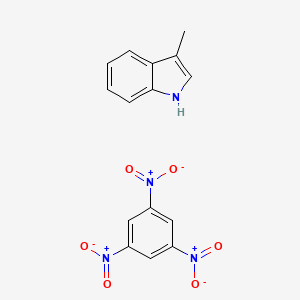
2,2-Dibutyl-1,3,2-dithiastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C10H22S2Sn. This compound is characterized by the presence of a tin atom bonded to two sulfur atoms and two butyl groups. It is a member of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dithiastannolane can be synthesized through the reaction of dibutyltin oxide with thiols. The general reaction involves heating dibutyltin oxide with a thiol in the presence of a suitable solvent. The reaction conditions typically include:
Temperature: 120-130°C
Solvent: Benzene or toluene
Reagents: Dibutyltin oxide and thiol
The reaction proceeds as follows:
Bu2SnO+2RSH→Bu2Sn(SR)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: New organotin compounds with different functional groups
Scientific Research Applications
2,2-Dibutyl-1,3,2-dithiastannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2,2-dibutyl-1,3,2-dithiastannolane involves its interaction with molecular targets through its tin-sulfur bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving the transfer of electrons and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibutyl-1,3,2-dioxastannolane
- 2,2-Dibutyl-1,3,2-dithiastannole
Uniqueness
2,2-Dibutyl-1,3,2-dithiastannolane is unique due to its specific tin-sulfur bonding, which imparts distinct chemical reactivity and properties compared to other organotin compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
7191-30-2 |
|---|---|
Molecular Formula |
C10H22S2Sn |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2 |
InChI Key |
MRACPZUPJAXOML-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(SCCS1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


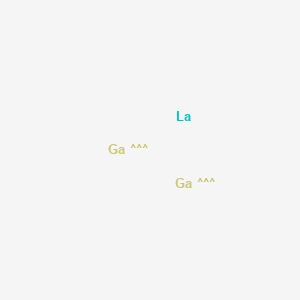
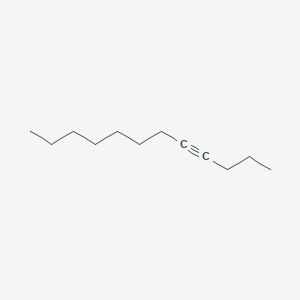
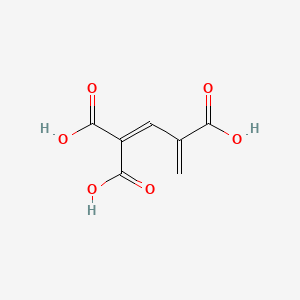

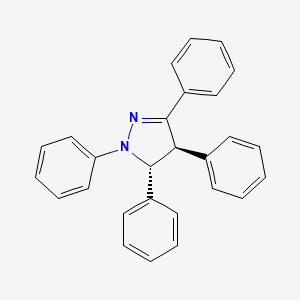
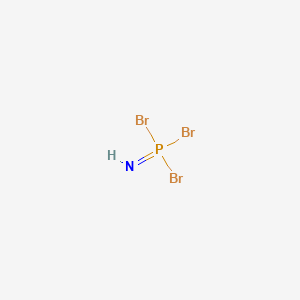
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
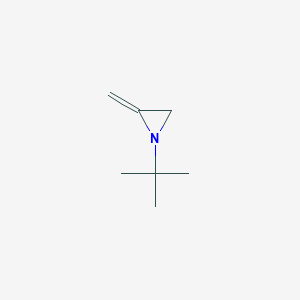
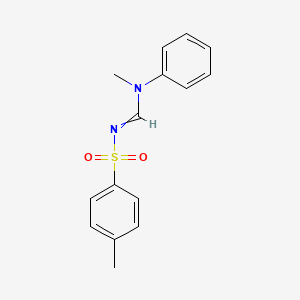

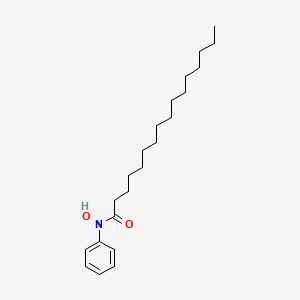
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
